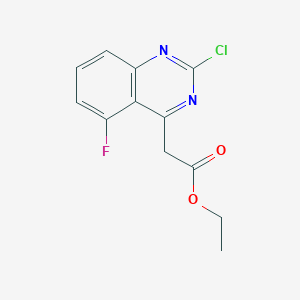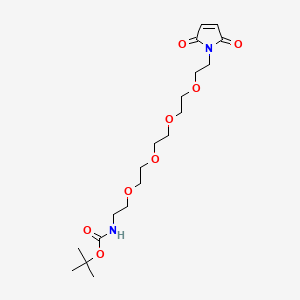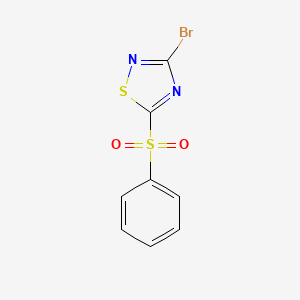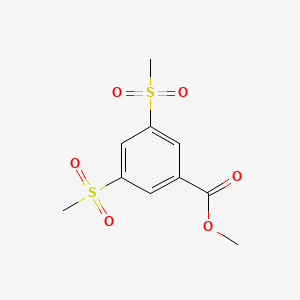
3'-Bromo-4'-chloro-2'-(trifluoromethyl)phenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride: is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by halogenation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like bromine (Br2) and chlorine (Cl2) under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the reactive nature of the halogenated intermediates and the potential release of hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where the halogen atoms can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction can produce ketones, carboxylic acids, alcohols, or alkanes .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its halogenated structure makes it useful for labeling and tracking biological molecules .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds .
Industry: Industrially, 3’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as an intermediate in the synthesis of pesticides and herbicides .
Mécanisme D'action
The mechanism of action of 3’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These groups can participate in various chemical reactions, including halogen bonding and hydrophobic interactions, which can affect the activity of enzymes and proteins. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules .
Comparaison Avec Des Composés Similaires
3-Bromo-4-chlorobenzotrifluoride: Similar in structure but lacks the phenacyl chloride moiety.
4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the chlorine atom and phenacyl chloride structure.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group but has a sulfonyl chloride instead of a phenacyl chloride.
Uniqueness: 3’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride is unique due to the combination of its halogenated and trifluoromethyl groups attached to a phenacyl chloride structure. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H4BrCl2F3O |
|---|---|
Poids moléculaire |
335.93 g/mol |
Nom IUPAC |
1-[3-bromo-4-chloro-2-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-8-5(12)2-1-4(6(16)3-11)7(8)9(13,14)15/h1-2H,3H2 |
Clé InChI |
FFAXUNDFNTZFML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)CCl)C(F)(F)F)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



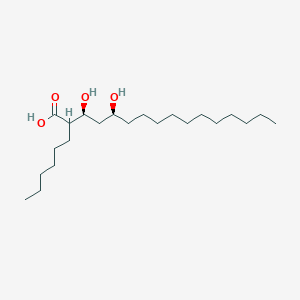
![{2-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13722578.png)
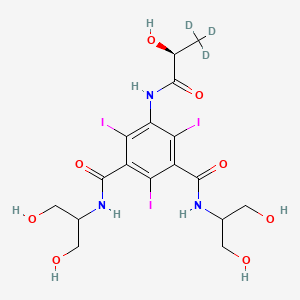
![Ethyl 1-Boc-3-[2-(phenylamino)ethyl]piperidine-3-carboxylate](/img/structure/B13722592.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,10R,12R,13S,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13722614.png)
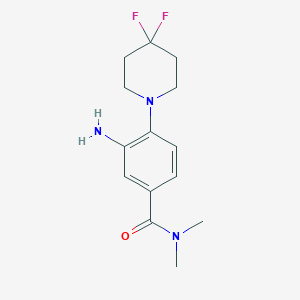
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[carbamoyl(methyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13722628.png)
